![molecular formula C21H29NS B049031 1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane CAS No. 121219-38-3](/img/structure/B49031.png)
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane, commonly known as HBC, is a compound that has gained significant attention in scientific research due to its unique properties. HBC is a bicyclic octane derivative that contains an isothiocyanate group, which makes it a versatile molecule for various applications. In
Wissenschaftliche Forschungsanwendungen
HBC has been extensively studied for its applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of thiol-containing molecules in biological systems. HBC has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells with light. Additionally, HBC has been used as a building block for the synthesis of other compounds with potential applications in materials science, organic electronics, and drug discovery.
Wirkmechanismus
The isothiocyanate group in HBC is responsible for its unique properties. It can react with thiol-containing molecules, such as cysteine and glutathione, to form stable adducts. This reaction can be used to detect thiol-containing molecules in biological systems. The isothiocyanate group can also undergo a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species. This property makes HBC a promising candidate for photodynamic therapy.
Biochemical and Physiological Effects:
HBC has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. It does not induce significant changes in the cellular morphology or viability of cells. However, HBC can affect the cellular redox state by depleting the levels of intracellular glutathione. This effect can be exploited for the selective killing of cancer cells in photodynamic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
HBC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable and can be stored for long periods without degradation. However, HBC has some limitations. It is not soluble in water, which can limit its applications in biological systems. It also has a low quantum yield, which can affect its sensitivity as a fluorescent probe.
Zukünftige Richtungen
There are several future directions for the research on HBC. One potential direction is the development of HBC-based materials for organic electronics, such as organic light-emitting diodes and solar cells. Another direction is the synthesis of HBC derivatives with improved properties, such as higher quantum yield and water solubility. HBC can also be used as a tool for the study of thiol-containing molecules in biological systems. Finally, the potential of HBC for photodynamic therapy can be further explored by testing its efficacy in animal models of cancer.
Conclusion:
In conclusion, 1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane is a versatile compound with unique properties that make it a promising candidate for various applications in scientific research. Its synthesis method is straightforward, and it has been extensively studied for its applications in materials science, organic electronics, and drug discovery. HBC has also shown potential as a fluorescent probe for the detection of thiol-containing molecules and as a photosensitizer for photodynamic therapy. While HBC has some limitations, its future directions are promising, and further research can lead to the development of new materials and therapies with significant applications in various fields.
Synthesemethoden
The synthesis of HBC involves the reaction between 4-isothiocyanatophenylacetonitrile and 1-bromo-3-hexylbicyclo[2.2.2]octane in the presence of a base. The reaction results in the formation of HBC as a white solid with a yield of 70-80%. The purity of the product can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
121219-38-3 |
|---|---|
Produktname |
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane |
Molekularformel |
C21H29NS |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
1-hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H29NS/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-6-8-19(9-7-18)22-17-23/h6-9H,2-5,10-16H2,1H3 |
InChI-Schlüssel |
QFAIJDOQNIKXJY-UHFFFAOYSA-N |
SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Kanonische SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



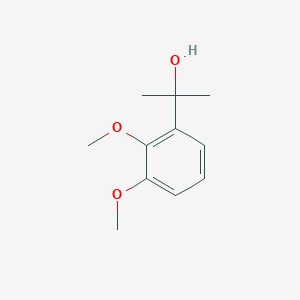
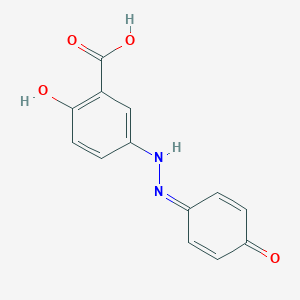
![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

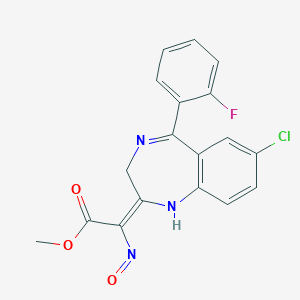
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)

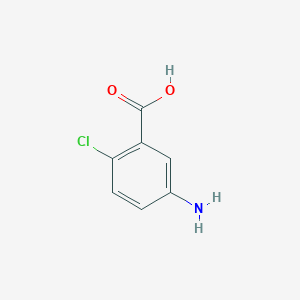
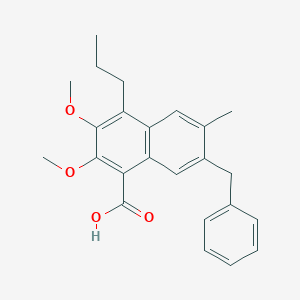
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
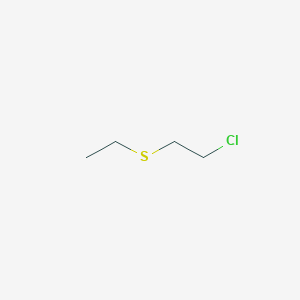
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
